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Compound of Interest

Compound Name:
5-Bromo-1-(triisopropylsilyl)-1H-

indole

Cat. No.: B149839 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric

analysis of 5-Bromo-1-(triisopropylsilyl)-1H-indole, a halogenated and silyl-protected indole

derivative of interest in synthetic chemistry and drug development. This document outlines key

mass spectrometry data, detailed experimental protocols for gas chromatography-mass

spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), and a

proposed fragmentation pathway based on established principles of mass spectral behavior for

similar compounds.

Core Compound Data
Quantitative data for 5-Bromo-1-(triisopropylsilyl)-1H-indole is summarized in the table

below. This information is critical for instrument setup and data interpretation.

Property Value Source

Molecular Formula C₁₇H₂₆BrNSi PubChem[1]

Molecular Weight 352.4 g/mol PubChem[1]

Exact Mass 351.10179 Da PubChem[1]

Monoisotopic Mass 351.10179 Da PubChem[1]
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Predicted Mass Spectrometry Data
While a published mass spectrum for this specific compound is not readily available, a

predicted fragmentation pattern can be proposed based on the known behavior of

triisopropylsilyl (TIPS) protected compounds and brominated indoles. The prominent feature in

the mass spectrum of TIPS-protected compounds is the loss of an isopropyl group.[2]

Table 1: Predicted Key Ions in GC-MS (Electron Ionization) of 5-Bromo-1-
(triisopropylsilyl)-1H-indole

Ion Description Predicted m/z Fragmentation Pathway

Molecular Ion [M]⁺ 351/353

Isotopic pattern due to

Bromine. The molecular ion

may be of low abundance.

[M - C₃H₇]⁺ 308/310

Loss of an isopropyl radical

from the TIPS group. This is

often a prominent peak.[2]

[M - Si(C₃H₇)₃]⁺ 194/196

Loss of the entire

triisopropylsilyl group, resulting

in the 5-bromoindole radical

cation.

[C₈H₅BrN]⁺ 194/196 5-Bromoindole fragment.

[C₈H₆N]⁺ 116
Loss of Bromine from the 5-

bromoindole fragment.

[Si(C₃H₇)₂]⁺ 115 Diisopropylsilyl cation.

[C₆H₄]⁺ 76
Benzene-like fragment from

the indole ring.

Table 2: Predicted Key Ions in LC-MS/MS of 5-Bromo-1-(triisopropylsilyl)-1H-indole
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Ion Description Predicted m/z Notes

[M+H]⁺ 352/354

Protonated molecule, showing

the characteristic bromine

isotopic pattern.

[M+Na]⁺ 374/376

Sodiated adduct, also

displaying the bromine isotopic

pattern.

Product Ion from [M+H]⁺ 196/198

Fragmentation of the

protonated molecule could

lead to the protonated 5-

bromoindole after loss of the

silyl group.

Experimental Protocols
The following are detailed methodologies for the analysis of 5-Bromo-1-(triisopropylsilyl)-1H-
indole using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol
This protocol is designed for the analysis of the volatile silyl-protected indole.

1. Sample Preparation:

Dissolve 1 mg of 5-Bromo-1-(triisopropylsilyl)-1H-indole in 1 mL of a volatile, dry solvent

such as dichloromethane or ethyl acetate.

Vortex the solution to ensure complete dissolution.

If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis

(e.g., 1-10 µg/mL).

2. GC-MS Instrumentation and Conditions:
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Gas Chromatograph: Agilent 7890B GC System or equivalent.

Mass Spectrometer: Agilent 5977A MSD or equivalent.

Column: HP-5ms (or equivalent 5% phenyl-methyl siloxane) capillary column (30 m x 0.25

mm ID, 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Injection: 1 µL injected in splitless mode.

Inlet Temperature: 280°C.

Oven Temperature Program:

Initial temperature: 150°C, hold for 2 minutes.

Ramp: Increase to 300°C at a rate of 15°C/min.

Hold at 300°C for 5 minutes.

MSD Transfer Line Temperature: 280°C.

Ion Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Scan Range: m/z 40-500.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) Protocol
This protocol is suitable for the analysis of the compound, particularly when dealing with

complex matrices or when higher sensitivity is required.

1. Sample Preparation:
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Dissolve 1 mg of 5-Bromo-1-(triisopropylsilyl)-1H-indole in 1 mL of methanol or

acetonitrile.

Vortex the solution until the compound is fully dissolved.

Filter the solution through a 0.22 µm syringe filter into an LC vial.

Dilute as necessary with the initial mobile phase composition.

2. LC-MS/MS Instrumentation and Conditions:

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Flow Rate: 0.4 mL/min.

Gradient Program:

0-1 min: 50% B.

1-5 min: Linear gradient from 50% to 95% B.

5-7 min: Hold at 95% B.

7-7.1 min: Return to 50% B.

7.1-10 min: Re-equilibration at 50% B.

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Ion Source Parameters:
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IonSpray Voltage: 5500 V.

Temperature: 500°C.

Curtain Gas: 30 psi.

Ion Source Gas 1: 50 psi.

Ion Source Gas 2: 50 psi.

Multiple Reaction Monitoring (MRM) Transitions (Predicted):

Precursor Ion (Q1): m/z 352.1

Product Ion (Q3): m/z 309.1 (loss of C₃H₇)

Collision Energy (CE): Optimization required, start at 25 eV.

Precursor Ion (Q1): m/z 352.1

Product Ion (Q3): m/z 196.0 (5-bromoindole fragment)

Collision Energy (CE): Optimization required, start at 35 eV.

Visualizations
The following diagrams illustrate the experimental workflow and a proposed fragmentation

pathway for 5-Bromo-1-(triisopropylsilyl)-1H-indole.
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General experimental workflow for MS analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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